molecular formula C14H9BrFN5O B2682929 N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396628-16-2

N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2682929
CAS No.: 1396628-16-2
M. Wt: 362.162
InChI Key: CGFXAIMDZUJARH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with a bromo-fluorophenyl group and an imidazolyl moiety, making it a molecule of interest due to its potential biological and chemical properties.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through cyclization reactions.

    Introduction of the Bromo-Fluorophenyl Group:

    Attachment of the Imidazolyl Group: The imidazole ring is introduced via a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
  • N-(4-bromo-2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
  • N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidine-3-carboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro groups, along with the imidazolyl moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-imidazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN5O/c15-9-1-2-11(10(16)7-9)18-14(22)12-3-4-13(20-19-12)21-6-5-17-8-21/h1-8H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFXAIMDZUJARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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